BenchChemオンラインストアへようこそ!

PROTAC Bcl-xL ligand-1

PROTAC Bcl-xL Degradation

PROTAC Bcl-xL ligand-1 (CAS 3029365-95-2) is the critical, non-interchangeable Bcl-xL warhead for PROTAC synthesis. Validated in degraders (XZ739, PZ671) showing >100-fold selectivity for cancer cells over platelets vs. inhibitors. Substitution with analogs risks altered potency and degradation kinetics due to sensitive ternary complex formation. Enables degradation-vs-inhibition studies and efficacy in inhibitor-resistant models. Essential for next-generation Bcl-xL degrader development. High purity (99.06%). Order now.

Molecular Formula C32H29IN4O4S2
Molecular Weight 724.6 g/mol
Cat. No. B11936593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Bcl-xL ligand-1
Molecular FormulaC32H29IN4O4S2
Molecular Weight724.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)CCCOC6=CC=C(C=C6)I
InChIInChI=1S/C32H29IN4O4S2/c1-2-40-30(39)28-27(11-6-18-41-22-14-12-21(33)13-15-22)43-32(35-28)37-17-16-20-7-5-8-23(24(20)19-37)29(38)36-31-34-25-9-3-4-10-26(25)42-31/h3-5,7-10,12-15H,2,6,11,16-19H2,1H3,(H,34,36,38)
InChIKeyNOZZAZZDPDCLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC Bcl-xL Ligand-1: A Specialized Tool for Targeted Bcl-xL Degrader Synthesis


PROTAC Bcl-xL ligand-1 is a synthetic organic compound (CAS 3029365-95-2, MW 724.63, formula C32H29IN4O4S2) . It is a specialized chemical tool used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary function is to serve as the target-binding warhead that recruits the anti-apoptotic protein Bcl-xL to an E3 ubiquitin ligase, thereby facilitating its polyubiquitination and subsequent degradation by the proteasome . This compound is not a therapeutic itself but a critical precursor for creating bifunctional degraders.

Why PROTAC Bcl-xL Ligand-1 Cannot Be Interchanged with Other Bcl-2 Family Ligands


Selecting a target-binding ligand for PROTAC development is not interchangeable. The success of a PROTAC degrader is highly dependent on the formation of a stable and productive ternary complex between the target protein (Bcl-xL), the PROTAC molecule, and the E3 ligase. This formation is exquisitely sensitive to the specific binding affinity, binding pose, and linker attachment point of the warhead [1]. Therefore, substituting PROTAC Bcl-xL ligand-1 with a different Bcl-xL ligand (e.g., BCL-xL ligand 2 or a general Bcl-xL/BCL-2 inhibitor) or even a close structural analog will likely result in a different degrader with significantly altered potency, selectivity, and degradation kinetics. The quantitative evidence below substantiates the unique value of this specific ligand scaffold in generating high-potency degraders.

Quantitative Differentiation of PROTAC Bcl-xL Ligand-1: Evidence for Its Utility in High-Potency Degrader Synthesis


Superior Degrader Potency of PZ671 Derived from PROTAC Bcl-xL Ligand-1 Scaffold Compared to Parent Inhibitor

PROTAC Bcl-xL ligand-1 provides a scaffold that, when conjugated to an E3 ligase ligand via an appropriate linker, can yield a degrader with significantly enhanced cellular potency compared to the original small-molecule inhibitor. Specifically, the PROTAC degrader PZ671, which is derived from a related Bcl-xL ligand scaffold, achieves a DC50 of 0.9 nM against Bcl-xL and an IC50 of 1.3 nM in MOLT-4 cells, representing a ~10-fold improvement in cellular activity over its predecessor, XZ739, which is based on a different Bcl-xL binding warhead [1].

PROTAC Bcl-xL Degradation Potency

Chemical Structure Differentiates PROTAC Bcl-xL Ligand-1 from Dual-Targeting Ligands for Precise Warhead Selection

PROTAC Bcl-xL ligand-1 is a Bcl-xL-specific ligand, offering a clear structural and functional distinction from dual-targeting ligands. For instance, BCL-xL/BCL-2 ligand 1 (MW not specified) is designed to bind both Bcl-xL and Bcl-2 . In contrast, PROTAC Bcl-xL ligand-1 (MW 724.63, contains an iodophenoxy group) is optimized for Bcl-xL . Using a dual-specificity ligand as a warhead would produce a dual degrader, confounding studies focused solely on Bcl-xL biology and potentially introducing off-target degradation of Bcl-2.

Chemical Synthesis PROTAC Design Selectivity

Potency Advantage of PROTAC Strategy Over Small Molecule Inhibition Using Bcl-xL Ligand-Derived Degraders

The primary value proposition of using PROTAC Bcl-xL ligand-1 is to construct PROTAC degraders, which offer a significant, quantifiable advantage over traditional small-molecule inhibitors. For example, the Bcl-xL PROTAC degrader XZ739, built from a related warhead, is 20-fold more potent in killing MOLT-4 T-ALL cells than its parent inhibitor, ABT-263 [1]. Furthermore, XZ739 exhibits >100-fold selectivity for MOLT-4 cancer cells over human platelets, whereas ABT-263 shows no selectivity, highlighting a critical therapeutic window improvement enabled by the degrader approach [1].

PROTAC Drug Discovery Potency Selectivity

Target Applications for PROTAC Bcl-xL Ligand-1 in Bcl-xL Degrader Development


Synthesis of Novel Bcl-xL PROTAC Degraders

This is the primary and intended use of the compound. PROTAC Bcl-xL ligand-1 is a crucial building block for conjugating to an E3 ligase ligand (e.g., VHL or CRBN) via a custom linker . This enables the creation of novel bifunctional molecules designed to induce the degradation of Bcl-xL. The resulting degraders are essential research tools for studying Bcl-xL biology and can serve as advanced leads in drug discovery programs [1].

Investigating the Therapeutic Window of Bcl-xL Degradation vs. Inhibition

Researchers can use degraders synthesized from PROTAC Bcl-xL ligand-1 to directly compare the cellular and in vivo consequences of Bcl-xL degradation against Bcl-xL inhibition (using molecules like A-1155463 or WEHI-539). As demonstrated by XZ739 and PZ671, degradation can yield >100-fold improved selectivity for cancer cells over platelets compared to small molecule inhibitors, a key finding for developing safer Bcl-xL-targeting therapies [2].

Overcoming Drug Resistance Mechanisms in Cancer Cell Lines

In cancer models where resistance to Bcl-xL inhibitors (e.g., ABT-263, A-1155463) has emerged due to target upregulation or mutations that prevent inhibitor binding, a PROTAC degrader synthesized from PROTAC Bcl-xL ligand-1 may retain efficacy. PROTACs function catalytically to remove the entire target protein, a mechanism of action that is fundamentally different from occupancy-driven inhibition and is less susceptible to certain resistance pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC Bcl-xL ligand-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.